3-Bromo-4,5-diethoxy-benzylamine hydrochloride 3-Bromo-4,5-diethoxy-benzylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052510-28-7
VCID: VC5425293
InChI: InChI=1S/C11H16BrNO2.ClH/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2;/h5-6H,3-4,7,13H2,1-2H3;1H
SMILES: CCOC1=C(C(=CC(=C1)CN)Br)OCC.Cl
Molecular Formula: C11H17BrClNO2
Molecular Weight: 310.62

3-Bromo-4,5-diethoxy-benzylamine hydrochloride

CAS No.: 1052510-28-7

Cat. No.: VC5425293

Molecular Formula: C11H17BrClNO2

Molecular Weight: 310.62

* For research use only. Not for human or veterinary use.

3-Bromo-4,5-diethoxy-benzylamine hydrochloride - 1052510-28-7

Specification

CAS No. 1052510-28-7
Molecular Formula C11H17BrClNO2
Molecular Weight 310.62
IUPAC Name (3-bromo-4,5-diethoxyphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H16BrNO2.ClH/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2;/h5-6H,3-4,7,13H2,1-2H3;1H
Standard InChI Key DFCLGUYOJMWHDJ-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)CN)Br)OCC.Cl

Introduction

Chemical Structure and Physicochemical Properties

3-Bromo-4,5-diethoxy-benzylamine hydrochloride (CAS 1052510-28-7) possesses the molecular formula C₁₁H₁₇BrClNO₂ and a molecular weight of 310.62 g/mol . The benzene ring features a bromine atom at the 3-position and ethoxy groups (-OCH₂CH₃) at the 4- and 5-positions, while the amine group (-CH₂NH₂) is bonded to the ring’s methylene bridge. Protonation of the amine forms the hydrochloride salt, improving stability and solubility in polar solvents.

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₁H₁₇BrClNO₂
Molecular Weight310.62 g/mol
SolubilitySoluble in DMSO, methanol
Storage RecommendationsRoom temperature (RT)
Hazard StatementsH302, H315, H319, H335

The compound’s solubility profile necessitates careful solvent selection for stock solutions. For instance, preparing a 10 mM solution requires dissolving 1 mg in 3.2194 mL of solvent . Storage at -80°C extends stability to six months, while -20°C limits it to one month .

Synthesis and Manufacturing Processes

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step pathway involving:

  • Ethoxylation: Introducing ethoxy groups via nucleophilic substitution on a brominated resorcinol derivative.

  • Bromination: Electrophilic aromatic substitution to position bromine at the 3-position.

  • Methylamination: Coupling a methylamine group to the aromatic ring via reductive amination.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Comparative analysis with analogues like 3-chloro-4,5-dimethoxy-benzylamine reveals that ethoxy groups confer greater steric bulk and electron-donating effects, potentially altering reactivity in cross-coupling reactions.

Applications in Pharmaceutical Research and Organic Synthesis

Medicinal Chemistry

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills require containment with inert absorbents and disposal as hazardous waste.

Comparative Analysis with Structural Analogues

CompoundSubstituentsMolecular WeightKey Differences
3-Bromo-4,5-dimethoxy-benzylamine-OCH₃ at 4,5296.59 g/molReduced steric bulk vs. ethoxy
3-Chloro-4,5-diethoxy-benzylamineCl at 3266.74 g/molLower atomic mass halogen
4,5-Diethoxy-benzylamineNo halogen at 3225.29 g/molLacks cross-coupling site

The bromine atom in 3-bromo-4,5-diethoxy-benzylamine provides superior leaving-group ability compared to chlorine, enhancing utility in metal-catalyzed reactions.

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